molecular formula C26H23N5O2S B3016181 5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline CAS No. 866726-84-3

5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline

Cat. No.: B3016181
CAS No.: 866726-84-3
M. Wt: 469.56
InChI Key: GAUMBABYSHUMNY-UHFFFAOYSA-N
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Description

5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core. This scaffold is characterized by a fused bicyclic system combining a triazole and quinazoline moiety. The compound is substituted at position 5 with a 2,3-dihydroindol-1-yl group and at position 3 with a sulfonyl-linked 4-isopropylphenyl group. Such substitutions are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-17(2)18-11-13-20(14-12-18)34(32,33)26-25-27-24(30-16-15-19-7-3-5-9-22(19)30)21-8-4-6-10-23(21)31(25)29-28-26/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUMBABYSHUMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Indole Moiety: This step might involve nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce desulfonylated compounds.

Scientific Research Applications

5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to specific receptors or enzymes, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Table 1: Core Structures and Key Substituents

Compound Core Structure R1 (Position 5) R2 (Position 3)
Target Compound Triazolo[1,5-a]quinazoline 2,3-Dihydroindol-1-yl (4-Propan-2-ylphenyl)sulfonyl
5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline 4-(5-Chloro-2-methylphenyl)piperazin-1-yl (3,4-Dimethylphenyl)sulfonyl
5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline 4-(2,4-Dimethylphenyl)piperazin-1-yl (4-Methylphenyl)sulfonyl
K 13 (5-[2-(4-bromo-phenyl)-vinyl-3-piperazin-1-yl-[1,2,4]triazolo[1,5-c]quinazolin-2-one) Triazolo[1,5-c]quinazolin-2-one 3-Piperazin-1-yl 4-Bromo-phenylvinyl
5-Isopropyl-2-(3-methoxyphenyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline (2.1) Triazolo[1,5-c]quinazoline Isopropyl 3-Methoxyphenyl

Key Observations :

  • The target compound’s triazolo[1,5-a]quinazoline core differs from the [1,5-c] isomers in and , which alter ring geometry and electronic properties.
  • Sulfonyl groups at position 3 are common in and , but the aryl substituents (e.g., 4-isopropylphenyl vs. 3,4-dimethylphenyl) influence steric and electronic interactions .
  • The 2,3-dihydroindol-1-yl group at position 5 is unique to the target compound, contrasting with piperazinyl (–9) or alkyl substituents ().

Key Differences :

  • Piperazinyl-substituted derivatives (–9) likely require additional steps to introduce the piperazine moiety, whereas the target compound’s dihydroindolyl group may involve indole alkylation or cyclization.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Spectral Data
Target Compound Not reported - - Likely insoluble in water* -
C28H27ClN6O2S 547.1 - - Smiles: CC1=CC=C(S(=O)(=O)C2=NNN3C2=NC(...
C28H28N6O2S 512.6 - - -
(2.1) C19H20N4O 320.4 184–186 Insoluble in water; soluble in alcohols, DMF 1H NMR (δ 7.99–6.71), LC-MS m/z 321 [M+1]
K 13 C24H20BrN5O 463.35 - - IR: NH (3454 cm⁻¹), CN (2340 cm⁻¹); MS m/z 463 [M+]

Notes:

  • *Triazoloquinazolines generally exhibit poor water solubility but good solubility in polar aprotic solvents (e.g., DMF) and alcohols .
  • The absence of melting point or spectral data for the target compound limits direct comparison, but its sulfonyl and dihydroindolyl groups may contribute to distinct NMR shifts (e.g., aromatic protons at δ 7–8 ppm, sulfonyl S=O stretches in IR) .

Biological Activity

5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H23N5O2SC_{26}H_{23}N_{5}O_{2}S with a molecular weight of approximately 455.56 g/mol. Its structure includes a quinazoline core fused with a triazole ring and functional groups that may influence its biological activity.

Research indicates that quinazoline derivatives often exhibit diverse mechanisms of action, including:

  • Kinase Inhibition : Many quinazolines act as inhibitors of various kinases involved in cancer progression. For example, compounds similar to this compound have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to proliferation and survival .
  • Antimicrobial Activity : Some studies have reported that quinazoline derivatives can inhibit bacterial growth by targeting specific enzymes such as dihydrofolate reductase (DHFR), which is essential for bacterial DNA synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • In vitro Studies : Compounds structurally related to this compound have been evaluated against various cancer cell lines. Results indicated significant cytotoxicity against prostate (DU145) and pancreatic (Miapaca2) cancer cells, with some compounds showing enhanced activity compared to established drugs like gefitinib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Research has demonstrated that certain quinazoline derivatives exhibit broad-spectrum antibacterial activity. For instance, modifications on the quinazoline scaffold have led to compounds with effective inhibition against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA .

Study 1: Anticancer Efficacy

In a study investigating the efficacy of novel quinazoline derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell growth. The most potent compound demonstrated an IC50 value in the nanomolar range against multiple cancer cell lines, suggesting a strong potential for development as an anticancer agent .

Study 2: Antimicrobial Properties

Another research effort focused on synthesizing N-substituted quinazolines with antibacterial properties. The synthesized compounds were tested against a panel of bacterial strains, revealing MIC values as low as 1 µg/mL for certain derivatives against S. aureus and E. faecalis. These findings indicate promising antibacterial activity that warrants further investigation .

Comparative Analysis of Biological Activities

Activity Type IC50/MIC Values Cell Lines/Pathogens References
AnticancerNanomolar rangeDU145, Miapaca2
Antimicrobial1 - 16 µg/mLS. aureus, E. faecalis

Q & A

Basic: What are the optimal synthetic routes for 5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is synthesized via condensation reactions using aromatic/aliphatic aldehydes and precursors like {2-[3-aryl-1H-1,2,4-triazolo-5-yl]phenyl}amine. Key parameters include:

  • Solvent Choice : Glacial acetic acid or propanol-2 with acid catalysts (e.g., H₂SO₄ or HCl) .
  • Reaction Time : Reflux for 2 hours or stirring at ambient temperature for 24 hours under nitrogen .
  • Purification : Recrystallization from methanol improves purity, with typical yields ~40% .
    Data Table :
ConditionYield (%)Purity (LC-MS)
Propanol-2 + HCl40.9>95% (m/z 321)
Glacial Acetic Acid41.6>94% (m/z 323)

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H NMR : Assign peaks using δ values (e.g., δ 7.99 for H-10, δ 2.40 for isopropyl groups) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 321 [M+1]) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N content (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
  • IR Spectroscopy : Identify functional groups (e.g., OH stretch at 3789 cm⁻¹) .

Advanced: How can researchers design experiments to assess pharmacological activity while controlling variables?

Methodological Answer:
Adopt a split-plot design to evaluate dose-response relationships or biological targets:

  • Main Plots : Compound concentrations.
  • Subplots : Biological replicates (e.g., cell lines or animal models).
  • Controls : Include vehicle and reference inhibitors.
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to account for variability .

Advanced: How can contradictions in reported synthesis yields or spectroscopic data be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize solvents, catalysts, and reaction times (e.g., propanol-2 vs. acetic acid) .
  • Cross-Validation : Compare NMR/LC-MS data across labs using shared reference standards.
  • Controlled Recrystallization : Optimize solvent polarity (e.g., methanol vs. dioxane) to address purity discrepancies .

Advanced: What computational approaches are used to predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) .
  • Quantum Chemical Studies : Calculate electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

Advanced: How can environmental fate and ecotoxicological impacts of this compound be evaluated?

Methodological Answer:

  • Lab Studies : Measure biodegradation rates under varied pH/temperature conditions .
  • Field Monitoring : Use LC-MS/MS to detect residues in soil/water compartments .
  • Toxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD guidelines .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the triazoloquinazoline core .
  • Pharmacological Screening : Test derivatives against target assays (e.g., IC₅₀ for enzyme inhibition).
  • Multivariate Analysis : Use PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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